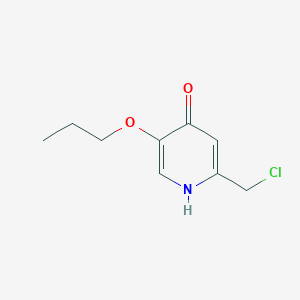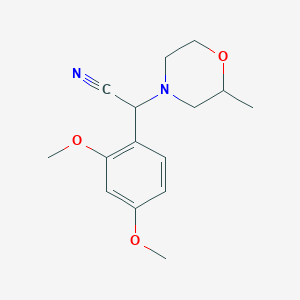
1-(2,4-Dimethylphenyl)-1-butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethylphenyl)-1-butanol: is an organic compound with the molecular formula C12H18O It is a secondary alcohol with a phenyl group substituted at the second and fourth positions by methyl groups
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)-1-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 2,4-dimethylbenzyl chloride reacts with butylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents, under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone, 1-(2,4-dimethylphenyl)-1-butanone, using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
化学反応の分析
Types of Reactions: 1-(2,4-Dimethylphenyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding ketone, 1-(2,4-dimethylphenyl)-1-butanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding hydrocarbon, 1-(2,4-dimethylphenyl)butane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming 1-(2,4-dimethylphenyl)-1-bromobutane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products:
Oxidation: 1-(2,4-Dimethylphenyl)-1-butanone.
Reduction: 1-(2,4-Dimethylphenyl)butane.
Substitution: 1-(2,4-Dimethylphenyl)-1-bromobutane.
科学的研究の応用
1-(2,4-Dimethylphenyl)-1-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of biologically active molecules with potential therapeutic properties.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-(2,4-Dimethylphenyl)-1-butanol depends on its specific application. In general, as a secondary alcohol, it can participate in various biochemical pathways involving oxidation-reduction reactions. The molecular targets and pathways involved may include enzymes such as alcohol dehydrogenases and cytochrome P450 oxidases, which facilitate the conversion of the alcohol to its corresponding ketone or other metabolites.
類似化合物との比較
1-(2,4-Dimethylphenyl)-1-propanol: Similar structure but with a shorter carbon chain.
1-(2,4-Dimethylphenyl)-2-butanol: Similar structure but with the hydroxyl group on the second carbon of the butane chain.
2,4-Dimethylphenethyl alcohol: Similar aromatic ring substitution but with a different aliphatic chain.
Uniqueness: 1-(2,4-Dimethylphenyl)-1-butanol is unique due to its specific substitution pattern on the phenyl ring and the position of the hydroxyl group on the butane chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h6-8,12-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZYISNJLSTJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(Dimethylamino)(4-ethylphenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B7845137.png)
![{[3-(Cyclopentyloxy)-4-methoxyphenyl]methyl}(pyridin-3-ylmethyl)amine](/img/structure/B7845140.png)






![6-Isobutoxy-3,4-dihydrospiro[chromene-2,4'-piperidin]-4-ol](/img/structure/B7845174.png)
![3-methyl-6-phenyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B7845182.png)



